molecular formula C21H20O6 B2498986 Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-53-7

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2498986
CAS RN: 300674-53-7
M. Wt: 368.385
InChI Key: PQGLWLIDQKTOLC-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as EOC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Reactions and Derivatives

  • Ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts with chloroacetone under basic conditions to yield products of cyclo-propanation of the chromone 2,3-double bond and novel ring systems, representing significant applications in organic synthesis (Dicker, Shipman, & Suschitzky, 1984).

Synthesis of Novel Compounds

  • Novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This showcases the versatility of benzofuran derivatives in synthesizing new compounds (Gao, Liu, Jiang, & Li, 2011).

Total Synthesis of Natural Products

  • The first total synthesis of a unique 2-isopropyliden-2H-benzofuran-3-one, derived from Verbesina luetzelburgii, was achieved. This highlights the application of benzofuran derivatives in synthesizing biologically relevant natural products (Pergomet, Larghi, Kaufman, & Bracca, 2017).

Photoinduced and Chemical Cycloaddition Reactions

  • Research has been conducted on photoinduced cycloaddition reactions involving ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate, indicating significant applications in photochemistry and organic synthesis (Kobayashi, Yoneda, Hayashi, Morikawa, & Konishi, 2005).

Antimicrobial Applications

  • Benzofuran aryl ureas and carbamates, synthesized from derivatives like 5-bromo-2-ethyl carboxylate, have been reported for their antimicrobial activities, underlining the potential medical and pharmaceutical applications of benzofuran derivatives (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Structural Analysis

  • Alkaline hydrolysis of related compounds, like ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate, has been used to prepare compounds for detailed structural analysis, contributing to our understanding of molecular configurations and interactions (Choi, Seo, Son, & Lee, 2007).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed .

properties

IUPAC Name

ethyl 2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-21(23)20-14(2)27-18-10-9-16(11-17(18)20)25-13-19(22)26-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLWLIDQKTOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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